molecular formula C4HCl2LiN2O2S B2524761 Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate CAS No. 2229285-78-1

Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate

Cat. No.: B2524761
CAS No.: 2229285-78-1
M. Wt: 218.96
InChI Key: RGBRQRXRIQDHBU-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate is a chemical compound with the molecular formula C4H2Cl2LiN2O2S It is a lithium salt of 2,4-dichloropyrimidine-5-sulfinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate typically involves the reaction of 2,4-dichloropyrimidine-5-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous medium at room temperature. The general reaction can be represented as follows:

C4H2Cl2N2O2S+LiOHC4H2Cl2LiN2O2S+H2OC_4H_2Cl_2N_2O_2S + LiOH \rightarrow C_4H_2Cl_2LiN_2O_2S + H_2O C4​H2​Cl2​N2​O2​S+LiOH→C4​H2​Cl2​LiN2​O2​S+H2​O

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,4-dichloropyrimidine-5-sulfonate.

    Reduction: It can be reduced to form 2,4-dichloropyrimidine-5-sulfinate.

    Substitution: The chlorine atoms in the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,4-dichloropyrimidine-5-sulfonate

    Reduction: 2,4-dichloropyrimidine-5-sulfinate

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate involves its interaction with various molecular targets. The compound can inhibit certain enzymes and modulate signaling pathways. For example, it may inhibit glycogen synthase kinase-3 (GSK-3) and modulate the Wnt/β-catenin pathway, which are involved in cell proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 2,4-dichloropyrimidine-5-sulfonate
  • 2,4-Dichloropyrimidine-5-sulfinic acid
  • 2,4-Dichloropyrimidine-5-sulfonic acid

Uniqueness

Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate is unique due to its specific lithium salt form, which imparts distinct chemical and physical properties. Its lithium ion can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

lithium;2,4-dichloropyrimidine-5-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O2S.Li/c5-3-2(11(9)10)1-7-4(6)8-3;/h1H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBRQRXRIQDHBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C(=NC(=N1)Cl)Cl)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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